molecular formula C3H6KN2O4 B12326425 Propanediamide, N1,N3-dihydroxy-, potassium salt (1:1)

Propanediamide, N1,N3-dihydroxy-, potassium salt (1:1)

Cat. No.: B12326425
M. Wt: 173.19 g/mol
InChI Key: IPWAAMZIDYKOHQ-UHFFFAOYSA-N
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Description

Propanediamide, N1,N3-dihydroxy-, potassium salt (1:1) is a chemical compound with the molecular formula C3H6N2O4K. It is known for its unique properties and applications in various scientific fields. This compound is often used in research and industrial applications due to its stability and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Propanediamide, N1,N3-dihydroxy-, potassium salt (1:1) typically involves the reaction of propanediamide with potassium hydroxide. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction can be represented as follows:

[ \text{C3H6N2O2} + \text{KOH} \rightarrow \text{C3H6N2O4K} ]

Industrial Production Methods

In industrial settings, the production of Propanediamide, N1,N3-dihydroxy-, potassium salt (1:1) involves large-scale synthesis using high-purity reactants and optimized reaction conditions. The process includes steps such as mixing, heating, and purification to obtain the final product with high yield and purity.

Chemical Reactions Analysis

Types of Reactions

Propanediamide, N1,N3-dihydroxy-, potassium salt (1:1) undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.

    Reduction: It can be reduced under specific conditions to yield different amide derivatives.

    Substitution: The compound can participate in substitution reactions where one or more of its functional groups are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride are often used.

    Substitution: Various halogenating agents and nucleophiles can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different carboxylic acids, while reduction can produce various amine derivatives.

Scientific Research Applications

Propanediamide, N1,N3-dihydroxy-, potassium salt (1:1) has a wide range of applications in scientific research, including:

    Chemistry: Used as a reagent in organic synthesis and catalysis.

    Biology: Employed in biochemical assays and studies involving enzyme activity.

    Medicine: Investigated for its potential therapeutic properties and as a precursor for drug synthesis.

    Industry: Utilized in the production of polymers, coatings, and other materials.

Mechanism of Action

The mechanism of action of Propanediamide, N1,N3-dihydroxy-, potassium salt (1:1) involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, affecting various biochemical processes. Its effects are mediated through binding to active sites or altering the conformation of target proteins.

Comparison with Similar Compounds

Similar Compounds

  • Propanediamide, N1,N3-dimethyl-
  • Propanediamide, N1,N3-dihydroxy-, sodium salt (1:1)
  • Propanediamide, N1,N3-dihydroxy-, lithium salt (1:1)

Uniqueness

Propanediamide, N1,N3-dihydroxy-, potassium salt (1:1) is unique due to its specific potassium ion, which imparts distinct properties such as solubility and reactivity compared to its sodium and lithium counterparts. This uniqueness makes it particularly valuable in certain applications where potassium ions are preferred.

Properties

Molecular Formula

C3H6KN2O4

Molecular Weight

173.19 g/mol

InChI

InChI=1S/C3H6N2O4.K/c6-2(4-8)1-3(7)5-9;/h8-9H,1H2,(H,4,6)(H,5,7);

InChI Key

IPWAAMZIDYKOHQ-UHFFFAOYSA-N

Canonical SMILES

C(C(=O)NO)C(=O)NO.[K]

Origin of Product

United States

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